molecular formula C4H5NOS B2475691 Propanoyl isothiocyanate CAS No. 41834-85-9

Propanoyl isothiocyanate

Cat. No.: B2475691
CAS No.: 41834-85-9
M. Wt: 115.15
InChI Key: LYULLJDMUFOQHU-UHFFFAOYSA-N
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Description

Propanoyl isothiocyanate is an organic compound characterized by the presence of an isothiocyanate group attached to a propanoyl moiety. The general structure of isothiocyanates is represented as R−N=C=S, where R is an organic group. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Scientific Research Applications

Mechanism of Action

Target of Action

Propanoyl isothiocyanate, like other isothiocyanates, governs many intracellular targets including cytochrome P 450 (CYP) enzymes , proteins involved in antioxidant response , tumorigenesis , apoptosis , cell cycle , and metastasis . These targets play crucial roles in various biological processes, including detoxification, inflammation, cell growth, and death .

Biochemical Pathways

Isothiocyanates are derived from the enzymatic hydrolysis of glucosinolates . Inside the body, isothiocyanates are metabolized by the mercapturic acid pathway, which includes conjugation of isothiocyanates with glutathione (GSH) followed by enzymatic degradation and N-acetylation . This process affects various biochemical pathways and their downstream effects, including the inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .

Pharmacokinetics

PEITC exhibits linear and first-order absorption, high protein binding and capacity-limited tissue distribution, and reversible metabolism and capacity-limited hepatic elimination . Membrane transport of PEITC is mediated by BCRP, multidrug resistance-associated protein (MRP) 1, and MRP2 transporters belonging to the ATP-binding-cassette (ABC) family . These properties may impact the bioavailability of isothiocyanates.

Result of Action

Isothiocyanates exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They serve as valuable platforms for versatile transformations, attracting the attention of biologists and chemists . The molecular and cellular effects of isothiocyanates’ action include cancer cell apoptosis by upregulation of apoptotic genes, cell cycle arrest at G2/M phase by generation of reactive oxygen species and depletion of intracellular glutathione, downregulation of the estrogen receptor, decrease in sensitivity to estrogen, and inhibition of tumor metastasis .

Action Environment

The action, efficacy, and stability of isothiocyanates can be influenced by various environmental factors. For instance, the pH and the presence of certain cofactors can affect the formation of isothiocyanates from glucosinolates . Additionally, the presence of enzymes and transporters in the body can impact the absorption, distribution, metabolism, and excretion of isothiocyanates .

Safety and Hazards

Propanoyl isothiocyanate is a powerful irritant to mucous membranes, skin, and respiratory tracts. It can sensitize workers, leading to severe asthma attacks upon re-exposure. Proper protective measures are crucial .

Future Directions

Research on propanoyl isothiocyanate continues to evolve. Recent advances include sustainable synthesis methods using elemental sulfur . Further investigations into its bioavailability, stability, and applications in food preservation are warranted .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propanoyl isothiocyanate can be synthesized through several methods, with one common approach involving the reaction of propanoyl chloride with potassium thiocyanate. The reaction typically occurs in an organic solvent such as acetone or dichloromethane, and the product is isolated through distillation or recrystallization .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where propanoyl chloride is reacted with thiocyanate salts under controlled conditions. The process may include steps for purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: Propanoyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Thioureas: Formed from the reaction with amines.

    Isothiocyanate Derivatives: Formed from addition reactions with alkenes.

    Propanoic Acid and Thiocyanic Acid: Formed from hydrolysis.

Comparison with Similar Compounds

Uniqueness of Propanoyl Isothiocyanate: this compound is unique due to its specific reactivity profile and the presence of the propanoyl group, which imparts distinct chemical properties.

Properties

IUPAC Name

propanoyl isothiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NOS/c1-2-4(6)5-3-7/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYULLJDMUFOQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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